2,4-Difluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
2,4-Difluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a methyl group is substituted at the 4’ position of the other phenyl ring.
Mechanism of Action
Mode of Action
Biphenyl derivatives are often involved in pi-pi stacking interactions with aromatic amino acids in proteins, which can influence protein function .
Biochemical Pathways
Biphenyl derivatives have been implicated in a wide range of biochemical processes, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 2727±350 °C at 760 mmHg , suggest that it may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-4’-methyl-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2,4-Difluoro-4’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or nickel in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 2,4-difluoro-4’-carboxy-1,1’-biphenyl.
Reduction: Formation of 2,4-difluoro-4’-methylcyclohexyl derivatives.
Scientific Research Applications
2,4-Difluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1,1’-biphenyl
- 4’-Methyl-1,1’-biphenyl
- 2,4’-Difluoro-5-methyl-1,1’-biphenyl-4-carbaldehyde
Uniqueness
2,4-Difluoro-4’-methyl-1,1’-biphenyl is unique due to the specific substitution pattern of fluorine and methyl groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,4-difluoro-1-(4-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCXHHMDVKDPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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